Cas no 2308478-20-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid
- EN300-1497655
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid
- 2308478-20-6
-
- インチ: 1S/C27H26N2O6/c30-15-24(17-8-2-1-3-9-17)28-26(33)23(14-25(31)32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,30H,14-16H2,(H,28,33)(H,29,34)(H,31,32)/t23?,24-/m1/s1
- InChIKey: DPJRQCSJQGQRGM-XMMISQBUSA-N
- ほほえんだ: O(C(NC(CC(=O)O)C(N[C@H](CO)C1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 474.17908655g/mol
- どういたいしつりょう: 474.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 717
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1497655-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |
2308478-20-6 | 50mg |
$2044.0 | 2023-09-28 | ||
Enamine | EN300-1497655-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |
2308478-20-6 | 100mg |
$2142.0 | 2023-09-28 | ||
Enamine | EN300-1497655-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |
2308478-20-6 | 2500mg |
$4771.0 | 2023-09-28 | ||
Enamine | EN300-1497655-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |
2308478-20-6 | 250mg |
$2239.0 | 2023-09-28 | ||
Enamine | EN300-1497655-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |
2308478-20-6 | 10000mg |
$10464.0 | 2023-09-28 | ||
Enamine | EN300-1497655-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |
2308478-20-6 | 500mg |
$2336.0 | 2023-09-28 | ||
Enamine | EN300-1497655-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |
2308478-20-6 | 1000mg |
$2433.0 | 2023-09-28 | ||
Enamine | EN300-1497655-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |
2308478-20-6 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1497655-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1S)-2-hydroxy-1-phenylethyl]carbamoyl}propanoic acid |
2308478-20-6 | 5000mg |
$7058.0 | 2023-09-28 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acidに関する追加情報
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic Acid (CAS No. 2308478-20-6): An Overview
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid (CAS No. 2308478-20-6) is a complex organic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid derivative, is a key intermediate in the synthesis of various peptides and proteins. Its unique structure and properties make it an essential tool in the development of novel therapeutic agents and diagnostic tools.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its stability under mild conditions and ease of removal. The presence of this protecting group in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid ensures that the amino functionality remains protected during the synthesis, allowing for precise control over the formation of peptide bonds. This is particularly important in the synthesis of complex peptides and proteins, where the order and configuration of amino acids are crucial for their biological activity.
The (1S)-2-hydroxy-1-phenylethylcarbamoyl moiety in this compound adds another layer of complexity and functionality. This group is derived from a chiral alcohol, which introduces stereochemical diversity into the molecule. The presence of a chiral center is essential for many biological processes, as it can influence the binding affinity and selectivity of the molecule to its target. In pharmaceutical research, this property is leveraged to design drugs with improved efficacy and reduced side effects.
Recent studies have highlighted the potential applications of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-cancer activity by selectively inhibiting specific protein-protein interactions involved in tumor growth and metastasis. Another study in the Bioorganic & Medicinal Chemistry Letters reported that similar compounds can modulate ion channels, making them promising candidates for the treatment of neurological disorders such as epilepsy and chronic pain.
The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid involves several steps, including the protection of the amino group with Fmoc, the introduction of the chiral alcohol moiety, and subsequent deprotection steps. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline this process, making it more efficient and scalable for industrial applications.
In addition to its use in drug development, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid has also found applications in diagnostic assays. The Fmoc protecting group can be used as a fluorescent tag, allowing for real-time monitoring of biochemical reactions. This property has been exploited in high-throughput screening (HTS) platforms to identify potential drug candidates more rapidly.
The safety profile of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid has been extensively studied. While it is generally considered safe for use in laboratory settings, proper handling and storage protocols should be followed to ensure worker safety and maintain product integrity. The compound is typically stored under inert conditions to prevent degradation and contamination.
In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1S)-2-hydroxy-1-phenylethylcarbamoyl}propanoic acid (CAS No. 2308478-20-6) is a versatile compound with significant potential in both pharmaceutical research and diagnostic applications. Its unique structure and properties make it an invaluable tool for scientists working on the development of novel therapeutic agents and diagnostic tools. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on human health and well-being.
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